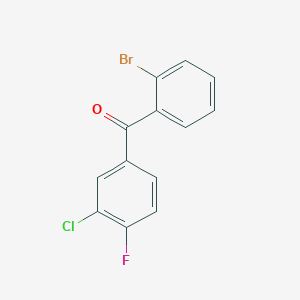

2-Bromo-3'-chloro-4'-fluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

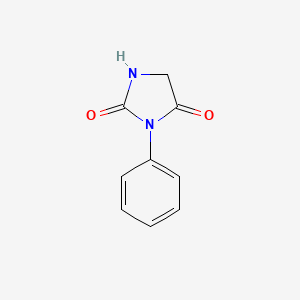

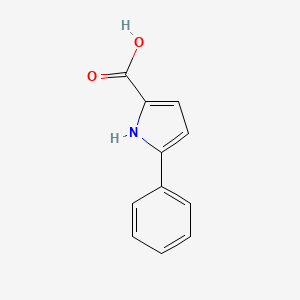

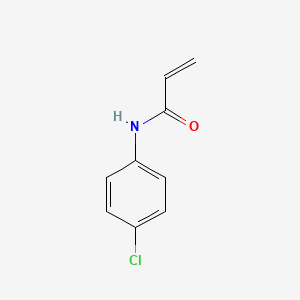

“2-Bromo-3’-chloro-4’-fluorobenzophenone” is a chemical compound that belongs to the benzophenone class of organic compounds. It is also known by its IUPAC name as (2-bromophenyl) (3-chloro-4-fluorophenyl)methanone . The molecular weight of this compound is 313.55 .

Synthesis Analysis

The synthesis of similar compounds has been achieved via a Friedel-Crafts acylation reaction . For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst .Molecular Structure Analysis

The molecular structure of “2-Bromo-3’-chloro-4’-fluorobenzophenone” can be represented by the linear formula: C13H7BrClFO . The InChI code for this compound is 1S/C13H7BrClFO/c14-10-4-2-1-3-9 (10)13 (17)8-5-6-12 (16)11 (15)7-8/h1-7H .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3’-chloro-4’-fluorobenzophenone” include a molecular weight of 313.55 . The predicted boiling point is 393.5±37.0 °C and the predicted density is 1.568±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- 2-Bromo-3'-chloro-4'-fluorobenzophenone and its derivatives are utilized in the synthesis of various complex molecules. For instance, 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one were synthesized using similar compounds. These synthesized compounds have shown notable photo-physical properties like UV emission and fluorescent quantum yields, making them of interest in material sciences and photophysical studies (Satheeshkumar et al., 2017).

Vibrational Spectroscopy and Thermodynamics

- The compound and its related structures have been studied using vibrational spectroscopy techniques such as FT-Raman and FT-IR. These studies are significant for understanding the molecular geometry, chemical reactivity, and thermodynamic properties of the compound. For example, 2-chloro-4-fluorobenzophenone has been examined to determine its molecular geometries, vibrational frequencies, and thermodynamic properties, providing valuable insights into the physical and chemical characteristics of these types of compounds (Chaitanya et al., 2011).

Photoreaction Mechanisms

- Understanding the photoreaction mechanisms of halogen-containing compounds, including derivatives of 2-Bromo-3'-chloro-4'-fluorobenzophenone, is crucial in fields like photochemistry and environmental sciences. Investigations on compounds like 4-bromo-2-chloro-6-fluorophenol have revealed interesting aspects of intramolecular hydrogen-atom tunneling and photoreaction mechanisms in low-temperature environments, contributing to our knowledge of photochemical processes (Nanbu et al., 2012).

Material Science and Polymer Research

- Compounds related to 2-Bromo-3'-chloro-4'-fluorobenzophenone are utilized in material science, especially in the synthesis and characterization of novel polymers. For instance, rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, synthesized using similar halogen-substituted compounds, have shown potential for applications in proton exchange membranes and other advanced material applications (Ghassemi et al., 2004).

Analytical and Spectroscopic Research

- The compound and its analogs play a significant role in analytical chemistry, where their spectroscopic properties are examined. For example, studies on halogen-substituted benzothiazoles, which share a structural similarity with 2-Bromo-3'-chloro-4'-fluorobenzophenone, provide insights into the effects of halogen substitution on spectroscopic properties, useful in designing fluorescent probes and analytical reagents (Misawa et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that bromine, chlorine, and fluorine atoms in organic compounds can participate in various types of reactions, including free radical reactions and nucleophilic substitutions .

Biochemical Pathways

The presence of halogens in the compound suggests that it might be involved in halogenation reactions, which can affect various biochemical pathways .

Propriétés

IUPAC Name |

(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRPWIDVINYOID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)